molecular formula C15H11ClN2O2 B6493603 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921813-97-0

4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6493603
CAS No.: 921813-97-0
M. Wt: 286.71 g/mol
InChI Key: ZMDDEASOLXGAJF-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic benzamide derivative characterized by a 4-chlorobenzamide moiety linked to a 2-oxoindoline group at the 5-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. The chloro substituent on the benzamide ring and the oxoindoline group contribute to its electronic and steric properties, which are critical for interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDEASOLXGAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is in the development of anticancer agents. Studies have shown that it exhibits notable cytotoxicity against various human cancer cell lines. The compound's mechanism involves interaction with apoptotic pathways, specifically through caspase-3 activation, leading to programmed cell death (apoptosis) in cancer cells.

Anti-inflammatory Properties
The compound also shows promise in treating inflammatory diseases. It has been used as a lead compound to design new anti-inflammatory drugs by modulating specific biochemical pathways involved in inflammation.

Biological Studies

Mechanistic Insights
In biological research, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide serves as a tool for probing cellular mechanisms and understanding disease progression. Its ability to induce apoptosis allows researchers to study the intrinsic and extrinsic pathways of apoptosis in various cell types.

Target Identification
The compound is utilized in chemical biology to identify potential therapeutic targets by examining its interaction with various biomolecules. This application aids in the discovery of new drug targets and enhances understanding of disease mechanisms.

Chemical Biology

Probing Biological Systems
As a chemical probe, this compound assists researchers in dissecting complex biological systems. It can help elucidate the roles of specific proteins and pathways in cellular processes, thereby contributing to drug discovery and development .

Industrial Applications

Synthesis of Dyes and Pigments
Beyond its biomedical applications, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is also employed in industrial settings for the synthesis of dyes and pigments. Its structural properties make it suitable for creating compounds with desirable color characteristics.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cells
Anti-inflammatory drug designModulates inflammatory pathways
Biological StudiesMechanistic studies on apoptosisUnderstanding disease progression
Target identificationDiscovery of new therapeutic targets
Chemical BiologyProbing cellular mechanismsEnhances drug discovery efforts
Industrial ApplicationsSynthesis of dyes and pigmentsProduces colorants with desirable properties

Case Studies and Research Findings

Several studies have documented the efficacy of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in various applications:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines by promoting apoptosis through caspase activation.
  • Inflammation Studies : Research highlighted in Pharmacological Reports indicated that the compound effectively inhibited pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Chemical Probing : In a recent publication in Chemical Biology, researchers utilized this compound to explore its interaction with specific proteins involved in apoptosis, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-Oxoindolin-5-yl)benzamide (Compound 63)

  • Structure : Lacks the 4-chloro substituent on the benzamide ring.
  • Activity : Used as a precursor in kinase inhibitor studies; lower potency than chloro-substituted derivatives in TLK2 inhibition assays .

3-Cyano-N-[(3Z)-3-(1H-imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide (Compound 90)

  • Structure: Features a cyano group at the 3-position of the benzamide and an imidazole-substituted indole.
  • Properties: The cyano group enhances polarity, improving solubility but possibly reducing membrane permeability. The imidazole moiety enables hydrogen bonding, enhancing target engagement .
  • Activity : Demonstrates moderate TLK2 inhibitory activity (IC₅₀ ~ 0.2 µM), highlighting the role of heterocyclic substitutions in modulating potency .

2-Methoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

  • Structure : Methoxy substituent at the 2-position of the benzamide.
  • Properties : The electron-donating methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing effect of chlorine. This may alter π-π stacking interactions in biological systems .

4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

  • Structure : Ethyl linker between benzamide and a 5-methylindole group.
  • The methyl group on indole enhances steric bulk, which may affect selectivity .

Physicochemical and Spectral Properties

Compound Name Substituents Melting Point (°C) ¹H NMR Key Signals (δ, ppm) Solubility
4-Chloro-N-(2-oxoindolin-5-yl)benzamide 4-Cl, 2-oxoindoline 220–222* 7.85 (d, Ar-H), 6.95 (d, indole) Low in H₂O
N-(2-Oxoindolin-5-yl)benzamide (63) H (benzamide), 2-oxoindoline 198–200 7.72 (d, Ar-H), 6.89 (d, indole) Moderate in DMSO
2-Methoxy analog 2-OCH₃, 2-oxoindoline 185–187 7.30 (s, OCH₃), 6.80 (d, indole) High in MeOH
4-Butoxy analog 4-O(CH₂)₃CH₃, 2-oxoindoline 175–177 7.10 (m, Ar-H), 1.45 (t, butoxy) High in CHCl₃

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between 4-chlorobenzoyl chloride and 5-amino-2-oxindole. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
    • Optimization : Adjust reaction time (12–24 hours) and temperature (0–25°C) to balance reactivity and by-product formation. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole NH proton (~10–12 ppm) and benzamide carbonyl (C=O, ~165–170 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the dihydroindole moiety .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 315.06 for C₁₅H₁₁ClN₂O₂) and fragmentation patterns .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and indole N-H bends (~3300 cm⁻¹) .

Q. How can crystallographic data resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths and angles. Key parameters:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H⋯O interactions in the amide group) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Parameterize force fields (e.g., AMBER) for ligand flexibility .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., EGFR kinase assays) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl → F, Br) or electron-withdrawing groups on the benzamide ring. Test in vitro cytotoxicity (MTT assay) and compare logP values (HPLC) .
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ .

Q. How can reaction mechanisms for derivatization (e.g., chloro substitution) be elucidated?

  • Methodological Answer :

  • Kinetic studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃ in DMSO). Monitor via ¹H NMR to track disappearance of the chloro signal .
  • Isotopic labeling : Introduce ¹⁸O in hydrolysis experiments (H₂¹⁸O/H⁺) to trace amide bond cleavage pathways .

Q. What advanced techniques analyze stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Use LC-MS to identify degradation products (e.g., hydrolyzed indole or benzamide fragments) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months. Monitor via DSC for polymorphic transitions .

Key Notes

  • For biological assays, prioritize target-specific models (e.g., cancer cell lines for indole derivatives) .
  • Cross-validate computational predictions with experimental data to resolve contradictions in SAR .

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